Boiling Point vs. 2-Substituted Regioisomer
3-(3-Methylphenyl)thiophene exhibits a predicted boiling point of 240.2±9.0 °C, which is approximately 24 °C lower than its 2-substituted regioisomer 2-(3-methylphenyl)thiophene (264 °C at 760 mmHg) . Both compounds share the same molecular formula (C₁₁H₁₀S) and nearly identical density (~1.085 g/cm³). The 3-(4-methylphenyl)thiophene (para-methyl) isomer has a predicted boiling point of 245.4±9.0 °C, positioned between the two . This 24 °C boiling point differential between the 3-(3-methylphenyl) and 2-(3-methylphenyl) isomers enables their separation by fractional distillation, a practical consideration for procurement of isomerically pure material.
| Evidence Dimension | Boiling point (atmospheric pressure) |
|---|---|
| Target Compound Data | 240.2±9.0 °C (predicted) |
| Comparator Or Baseline | 2-(3-Methylphenyl)thiophene: 264 °C at 760 mmHg; 3-(4-Methylphenyl)thiophene: 245.4±9.0 °C (predicted); 3-Phenylthiophene: 254–256 °C (experimental) |
| Quantified Difference | ~24 °C lower than 2-isomer; ~5 °C lower than para-methyl isomer; ~14 °C lower than unsubstituted 3-phenylthiophene |
| Conditions | Predicted values from ACD/Labs or equivalent computational estimation; 3-phenylthiophene boiling point is experimentally determined. |
Why This Matters
The lower boiling point of the 3-thienyl meta-methyl isomer simplifies purification by distillation and reduces thermal stress during solvent removal, directly impacting procurement decisions for high-purity material.
